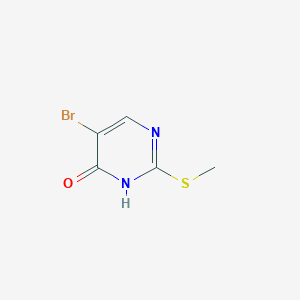

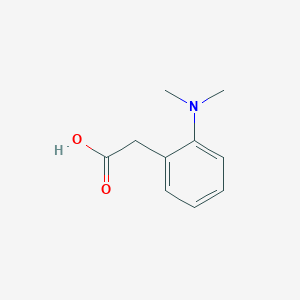

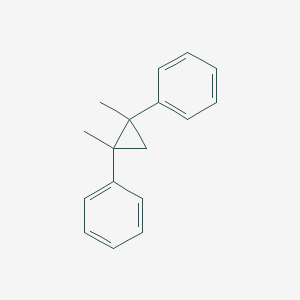

![molecular formula C7H5N3O B189246 Pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 24410-19-3](/img/structure/B189246.png)

Pyrido[2,3-d]pyrimidin-4(1H)-one

Vue d'ensemble

Description

Pyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Applications De Recherche Scientifique

Pyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has shown potential as an antimicrobial and anticancer agent.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Pyrido[2,3-d]pyrimidin-4(1H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to interact with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with these targets, inhibiting their function and thereby disrupting the signaling pathways they are involved in . This results in the inhibition of cancer cell proliferation and survival, leading to the anticancer activity of the compound .

Biochemical Pathways

The affected pathways include those involved in cell proliferation, survival, and apoptosis . By inhibiting key proteins in these pathways, the compound disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest good traditional drug-like properties . The compound shows broad antimicrobial activity and selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and survival, leading to the death of cancer cells . Additionally, the compound has been found to have broad-spectrum antibacterial activity and reasonable antifungal activity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of the compound was optimized by varying solvents, catalysts and the use of microwave irradiation . These factors can affect the compound’s interaction with its targets and its overall effectiveness.

Analyse Biochimique

Biochemical Properties

Pyrido[2,3-d]pyrimidin-4(1H)-one has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit various tyrosine kinases, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These interactions play a crucial role in its biochemical activities.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been found to have broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity with an MIC of 31.25 μg/mL . It also shows selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory effects on various kinases and enzymes suggest that it may exert its effects by binding to these proteins and altering their function .

Temporal Effects in Laboratory Settings

It has been reported that this compound exhibits broad-spectrum antimicrobial activity, suggesting that it may have long-term effects on cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. Common methods include the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . An improved synthesis method involves the use of microwave irradiation, which significantly reduces reaction time and increases yield. For instance, using dimethylformamide (DMF) as a solvent and iodine (I2) as a catalyst, the reaction can be completed in 30 minutes compared to 15 hours with conventional heating .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are common in industrial settings to optimize reaction conditions and minimize production costs .

Analyse Des Réactions Chimiques

Types of Reactions

Pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Iodine (I2), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with additional hydrogen atoms .

Comparaison Avec Des Composés Similaires

Pyrido[2,3-d]pyrimidin-4(1H)-one is unique compared to other similar compounds due to its specific ring structure and biological activity. Similar compounds include:

Pyrido[4,3-d]pyrimidines: These compounds have a different ring fusion pattern and exhibit distinct biological activities.

Pyrrolo[2,3-b]pyridines: These compounds are known for their anticancer properties and target different molecular pathways.

Propriétés

IUPAC Name |

3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEBMWRWBWRQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179165 | |

| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-19-3 | |

| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypyrido (2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Research indicates that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrate a wide range of biological activities, including:

* **Inhibition of Phosphodiesterase 3 (PDE3):** These compounds can inhibit both cAMP and cGMP hydrolysis by PDE3. Some derivatives display selectivity for cGMP hydrolysis. []* **EGFR Inhibition:** Certain derivatives have shown promising activity as inhibitors of both wild-type EGFR (EGFRWT) and the mutant form EGFRT790M, which is implicated in cancer resistance. []* **Anti-cancer Activity:** Several studies have reported the anti-cancer potential of these compounds against various cancer cell lines, including A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). [, , ]* **Apoptosis Induction:** Some derivatives can induce apoptosis, a programmed cell death mechanism, in cancer cells. []* **Antimicrobial Activity:** Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown broad-spectrum antibacterial and antifungal activities. [, ]* **Anti-platelet Aggregation:** Derivatives have been found to inhibit platelet aggregation induced by ADP, collagen, and arachidonic acid. []* **Anti-inflammatory Activity:** Some studies indicate potential anti-inflammatory properties of these compounds. [] * **Inhibition of EGFR:** By inhibiting EGFR, these compounds can disrupt downstream signaling pathways involved in cell proliferation and survival, ultimately leading to cancer cell death. [, ] * **Cell Cycle Arrest:** Some derivatives can arrest the cell cycle at specific phases, such as the pre-G1 phase, preventing cancer cells from dividing and proliferating. [] * **Induction of Apoptosis:** These compounds can trigger apoptosis in cancer cells, leading to their programmed death. []A: In one study, researchers observed that the introduction of a 2-amino group to the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold enhanced selectivity for cGMP hydrolysis over cAMP hydrolysis in the context of PDE3 inhibition. This suggests that the presence of specific functional groups can significantly influence the interactions of these compounds with their targets. []

ANone: Research indicates that this class of compounds interacts with several key targets:

* **Microsomal prostaglandin E2 Synthase-1 (mPGES-1):** Studies suggest potential for inhibiting mPGES-1, a crucial enzyme in the prostaglandin synthesis pathway, implying possible anti-inflammatory effects. [] * **Dihydrofolate Reductase (DHFR):** Molecular docking studies have shown the binding potential of some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives to DHFR, an enzyme essential for folate metabolism and cell proliferation. This interaction could be linked to their antimicrobial activity. [] * **Kinases:** Several derivatives have displayed inhibitory activity against kinases such as BRAF V600E, EGFR, PDGFRβ, and CDK4/cyclin D1, which are crucial regulators of cell growth, proliferation, and survival, suggesting potential in cancer therapy. [, ]ANone: The molecular formula of pyrido[2,3-d]pyrimidin-4(3H)-one is C7H5N3O, and its molecular weight is 147.13 g/mol.

ANone: Researchers typically employ a combination of spectroscopic methods for structural elucidation:

* **Infrared Spectroscopy (IR):** Provides information about functional groups present in the molecule. * **Nuclear Magnetic Resonance Spectroscopy (NMR):** Both 1H NMR and 13C NMR are used to determine the number and types of protons and carbons in the molecule, respectively, revealing its structure. * **Mass Spectrometry (MS):** Determines the molecular weight and fragmentation pattern of the molecule, aiding in structure confirmation.ANone: Several synthetic routes have been explored, including:

* **Condensation Reactions:** Starting from 2-aminonicotinic acid derivatives and reacting them with various reagents like formamide, formic acid, or ethyl cyanoacetate. [, , , ]* **Cyclization Reactions:** Employing substituted 2-aminonicotinamides and utilizing a [NC3N + C] cyclization strategy to form the pyrido[2,3-d]pyrimidin-4(1H)-one core. []* **Multi-step Syntheses:** Building the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold through a series of reactions involving intermediates like 2-mercaptopyrimidine-4(3H)-one. []A: Yes, researchers have investigated more environmentally friendly synthetic methods. For example, one study reported the use of iodine as a catalyst in an aqueous medium to synthesize pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This method offers advantages such as reduced environmental impact and milder reaction conditions. []

ANone: Computational tools play a significant role in understanding the structure-activity relationship (SAR) and designing new derivatives:

* **Molecular Docking:** This technique predicts the binding mode and affinity of these compounds to their target proteins, such as EGFR, DHFR, and mPGES-1. [, , , ] * **Quantitative Structure-Activity Relationship (QSAR) Studies:** These analyses help establish a mathematical relationship between the structure of the derivatives and their biological activities, enabling the prediction of the activities of novel, untested compounds. []ANone: SAR studies have highlighted several crucial structural features that influence the activity of these compounds:

* **Substituents at the 2-position:** Modifications at this position, such as the introduction of aryl groups or nitrogen-containing heterocycles, can significantly affect interactions with target proteins and modulate biological activity. [, ] * **Substitutions at the 3-position:** Introducing various groups, such as alkyl chains with terminal amines, has been shown to influence central nervous system (CNS) activity. [] * **Modifications at other positions:** Changes to the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, such as the introduction of substituents at the 5-, 6-, or 7-positions, can also impact biological activity, often by influencing target selectivity or potency. [, , ]Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)